4,5-Dibromophthalonitrile
Description
Overview of Phthalonitriles as Precursors to Functional Macrocycles
The primary application of phthalonitriles lies in their role as precursors to macrocyclic compounds, most notably phthalocyanines and their analogues. wikipedia.orgcore.ac.uk The cyclotetramerization of four phthalonitrile (B49051) units results in the formation of a large, planar ring system that can chelate a wide variety of metal ions at its core. core.ac.uk This process, often initiated by a strong base or a metal salt, allows for the synthesis of a vast library of macrocyclic molecules with tailored properties. rsc.orglookchem.com
Phthalocyanines (Pcs) are synthetic pigments that are structurally similar to the natural porphyrins found in hemoglobin and chlorophyll. They are renowned for their intense color, exceptional thermal and chemical stability, and unique electronic and optical properties. rsc.org Phthalonitriles are the most common starting materials for the synthesis of phthalocyanines. nih.gov The properties of the resulting phthalocyanine (B1677752) are directly influenced by the substituents on the precursor phthalonitrile. isuct.ru By strategically modifying the phthalonitrile molecule, researchers can fine-tune the solubility, aggregation behavior, and electronic characteristics of the final phthalocyanine product. nih.gov
Naphthalocyanines (Ncs) are larger analogues of phthalocyanines, derived from 2,3-dicyanonaphthalenes. isuct.ru These extended macrocycles exhibit absorption bands at longer wavelengths, making them particularly interesting for applications in the near-infrared (NIR) region. worldscientific.com The synthetic strategies for naphthalocyanines often mirror those of phthalocyanines, with the corresponding dinitrile precursors being key starting materials. isuct.ru
Significance in Phthalocyanine Chemistry
Importance of Halogenated Phthalonitriles
The introduction of halogen atoms onto the phthalonitrile backbone significantly alters the molecule's properties. Halogenation is a powerful tool for modulating the electronic and steric characteristics of both the phthalonitrile precursor and the resulting macrocycle.
Bromine, being a larger halogen, exerts both steric and electronic effects. The presence of bromine atoms can create steric hindrance, which can influence the packing of molecules in the solid state and prevent undesirable aggregation of phthalocyanines in solution. rsc.orgresearchgate.net This is particularly important for maintaining the monomeric, photoactive form of the macrocycle. rsc.org The electronic effects of bromine are similar to those of other halogens, contributing to the modulation of the photophysical properties of the resulting phthalocyanine. rsc.orgnsf.gov
Impact of Halogenation on Electronic Properties
Research Context of 4,5-Dibromophthalonitrile
This compound is a specific isomer of dibrominated phthalonitrile that serves as a key intermediate in the synthesis of peripherally substituted phthalocyanines. scholaris.caresearchgate.net Its structure, with bromine atoms at the 4 and 5 positions of the benzene (B151609) ring, provides a platform for further chemical modification. The bromine atoms can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. umich.edu Alternatively, the this compound can be used directly in cyclotetramerization reactions to produce octabromo-substituted phthalocyanines. researchgate.net Research has focused on optimizing the synthesis of this compound, for instance, through the palladium-catalyzed cyanation of 1,2-diiodo-4,5-dibromobenzene. isuct.ru This precursor is instrumental in creating phthalocyanines with enhanced properties for applications in fields such as nonlinear optics and as photosensitizers. researchgate.netresearchgate.net
Rationale for its Study in Organic Electronics
The investigation of this compound in the field of organic electronics is primarily due to its role as a key building block for synthesizing larger, functional molecules, particularly substituted phthalocyanines. researchgate.netacs.org Organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), rely on organic semiconductor materials that possess specific, tunable properties. scholaris.caresearchgate.net
The introduction of bromine atoms at the 4 and 5 positions of the phthalonitrile ring is a strategic synthetic choice. These peripheral bromine atoms significantly influence the electronic and optical properties of the resulting phthalocyanine complexes. researchgate.net For instance, they can induce a bathochromic shift (a shift to longer wavelengths) in the material's main absorption band, which is a desirable characteristic for applications in areas like nonlinear optics. researchgate.net
Furthermore, the bromine substituents on the this compound precursor provide reactive sites for further functionalization. This allows for the creation of more complex and tailored molecular architectures, such as octaalkynylphthalocyanines, which are explored for their potential in non-linear optics and molecular arrays. scispace.comacs.org The synthesis of brominated boron subphthalocyanines from this compound is also being investigated for its potential application in organic photovoltaics. scholaris.ca The specific substitution pattern of this compound can also lead to the formation of single isomers of the final phthalocyanine product, which is advantageous for achieving well-defined material properties. scispace.com
| Derivative Class | Key Property Influence | Potential Application Area |
|---|---|---|
| Octabromo-substituted Phthalocyanines | Induces bathochromic shift in the main absorption band. researchgate.net | Nonlinear Optics researchgate.net |
| Brominated Boron Subphthalocyanines | Serves as a chromophore with advantageous electronic and physical properties. scholaris.ca | Organic Photovoltaics scholaris.ca |
| Octaalkynylphthalocyanines | Enables extended π-conjugation, leading to red-shifted absorption spectra. scispace.com | Non-linear Optics, Molecular Arrays scispace.com |
Current Gaps in Commercial Availability and Scalable Synthesis
Furthermore, the scalable synthesis of this compound poses significant challenges. Existing synthetic routes can be complex, may result in modest yields, or produce mixtures of isomers that are difficult to separate. core.ac.ukscispace.com For example, the direct bromination of phthalonitrile can yield a mixture of 3,6-, 3,5-, and this compound, along with monobrominated products, requiring careful separation. scispace.com
Alternative synthesis strategies have been developed to overcome these issues. One approach involves a multi-step process starting from 1,2-dibromobenzene (B107964), which is first iodinated and then subjected to a palladium-catalyzed cyanation to selectively form this compound. acs.org Another reported method is the Pd(PPh₃)₄-catalyzed cyanation of 1,2-diiodo-4,5-dibromobenzene. isuct.ru While these methods can provide the desired product, they often involve multiple steps and the use of expensive reagents and catalysts, which can be obstacles to cost-effective, large-scale production. acs.orgisuct.ru Research is ongoing to develop more efficient, high-yielding, and commercially viable synthesis protocols to bridge the gap between laboratory-scale synthesis and industrial manufacturing needs. scholaris.cathieme.de
| Starting Material | Key Reagents/Catalysts | Challenges/Considerations |
|---|---|---|
| Phthalonitrile | N,N-dibromoisocyanuric acid scispace.com | Formation of multiple isomers, requiring separation. scispace.com |
| 1,2-Dibromobenzene | Iodination followed by Pd-catalyzed cyanation. acs.org | Multi-step process. acs.org |
| 1,2-Diiodo-4,5-dibromobenzene | Zn(CN)₂, Pd(PPh₃)₄ isuct.ru | Use of palladium catalyst. isuct.ru |
| 4-Bromophthalonitrile (B1280451) | Bromocyanuric acid core.ac.uk | Reported low yield (6%). core.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFFZICBNFSEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571531 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86938-64-9 | |
| Record name | 4,5-Dibromobenzene-1,2-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Dibromophthalonitrile
Classical Approaches to Phthalonitrile (B49051) Synthesis
Traditional methods for synthesizing phthalonitriles, including 4,5-Dibromophthalonitrile, often involve multi-step procedures starting from phthalic acid derivatives or the direct cyanation of aryl halides under strenuous conditions.
One of the foundational routes to phthalonitriles involves the conversion of phthalic acids or their anhydrides. This pathway typically begins with the synthesis of 4,5-dibromophthalic acid, which can be achieved through the oxidation of a halogenated ortho-xylene. scholaris.ca The resulting acid or its corresponding anhydride (B1165640) can then undergo a reaction with an ammonia (B1221849) source, such as urea, to form the 4,5-dibromophthalimide. scholaris.ca
The Rosenmund-von Braun reaction is a classical method for introducing nitrile groups to an aromatic ring by treating an aryl halide with copper(I) cyanide (CuCN). organic-chemistry.orgnumberanalytics.com This reaction typically requires high temperatures, often up to 200°C, and is conducted in a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine (B92270). organic-chemistry.orgwikipedia.org For the synthesis of this compound, a suitable precursor like 1,2,4,5-tetrabromobenzene (B48376) would be subjected to cyanation with an excess of CuCN.
The mechanism is believed to involve the oxidative addition of the aryl halide to the copper catalyst, followed by reductive elimination to form the aryl nitrile. numberanalytics.com However, the harsh conditions can limit its compatibility with sensitive functional groups, and the use of stoichiometric or excess copper cyanide can complicate product purification. organic-chemistry.orgorganic-chemistry.org Despite these drawbacks, the Rosenmund-Braun reaction remains a historically significant method for the synthesis of aryl nitriles. isuct.ruresearchgate.net A common pathway involves the bromination of o-xylene (B151617) to produce 4,5-dibromo-o-xylene, which is then converted to this compound under Rosenmund-von Braun conditions. umich.edu
Ammonolysis and Dehydration Reactions of Phthalic Acid Derivatives
Transition-Metal Catalyzed Cyanation Reactions
To overcome the limitations of classical methods, modern organic synthesis has increasingly turned to transition-metal catalysis, particularly using palladium. These methods offer milder conditions, higher yields, and greater functional group tolerance. nih.gov
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide, is a prominent example. sci-hub.seresearchgate.net Zinc cyanide is a widely used reagent in these reactions as it is less toxic than alkali metal cyanides and its use can help prevent catalyst deactivation. nih.govresearchgate.net
The efficiency of the palladium-catalyzed cyanation is highly dependent on the optimization of reaction parameters, including the choice of catalyst, ligand, cyanide source, solvent, and additives. isuct.ruresearchgate.net For the synthesis of this compound, research has focused on fine-tuning these conditions to maximize yield and selectivity. isuct.ru Studies involving the cyanation of a diiodo-dibromobenzene precursor have shown that a specific catalytic system is particularly effective. The use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst in combination with zinc cyanide (Zn(CN)₂) as the cyanide source is a common starting point. isuct.ru The addition of pyridine as a co-solvent or additive has been shown to be crucial for achieving high yields. isuct.ru
The table below summarizes the findings from an optimization study for the synthesis of this compound from 1,2-diiodo-4,5-dibromobenzene.
| Catalyst (eq.) | Cyanide Source (eq.) | Additive (eq.) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ (0.01) | Zn(CN)₂ (2.4) | Pyridine (1.0) | 73 | isuct.ru |
This optimized system, which affords selective substitution of the more reactive iodine atoms, highlights the importance of a systematic approach to developing catalytic reactions. isuct.ru
A highly effective and elegant strategy for synthesizing this compound involves the chemoselective cyanation of a specifically designed precursor: 1,2-diiodo-4,5-dibromobenzene. isuct.ruacs.orgnih.gov This approach leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, where the C-I bond is significantly more reactive than the C-Br bond.
The synthesis is a two-step process:
Iodination: The process begins with the inexpensive and environmentally benign iodination of 1,2-dibromobenzene (B107964) to produce the key intermediate, 1,2-diiodo-4,5-dibromobenzene. acs.orgnih.gov
Chemoselective Cyanation: This intermediate is then subjected to palladium-catalyzed cyanation under optimized conditions. The palladium catalyst selectively cleaves the weaker C-I bonds and facilitates their substitution with cyanide groups from Zn(CN)₂, while leaving the more robust C-Br bonds intact. isuct.ruacs.orgnih.gov
This protocol effectively builds up the this compound core with high precision. acs.orgnih.gov Using the optimized catalytic system (Pd(PPh₃)₄, Zn(CN)₂, pyridine), the target molecule is obtained in a 73% yield, demonstrating a significant improvement in efficiency and selectivity over classical methods. isuct.ru
Optimization of Reaction Conditions and Catalytic Systems (e.g., Pd(PPh3)4, Zn(CN)2, pyridine)
Comparison with Rosenmund-Braun Cyanation Efficiency
The classic Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using a copper(I) cyanide, has been a traditional method for synthesizing nitriles. umich.edu However, for the preparation of substituted phthalonitriles, modern transition-metal catalyzed methods, particularly those using palladium, often demonstrate superior efficiency. isuct.ruresearchgate.net
Palladium-catalyzed cyanation offers several advantages over the Rosenmund-Braun reaction, including higher yields and milder reaction conditions. isuct.ru For example, in the synthesis of a phthalonitrile with a nitroxide group, Pd-catalyzed coupling with zinc cyanide resulted in a 95% yield, whereas the Rosenmund-Braun method yielded only 29% of the target dinitrile along with monocyanated byproducts. isuct.ru This catalytic approach is often a better alternative to the high-temperature, CuCN-promoted Rosenmund-von Braun reaction as it can be higher yielding and avoids the formation of parasitic phthalocyanine (B1677752) byproducts. researchgate.net
In a specific study aimed at preparing this compound, researchers optimized the conditions for a Pd(0) catalyzed cyanation of 1,2-diiodo-4,5-dibromobenzene. isuct.ru This selective substitution of iodine atoms was achieved using zinc cyanide, a palladium catalyst, and pyridine, resulting in a 73% yield of the target this compound. isuct.ru In contrast, attempts to use the Rosenmund-von Braun reaction for converting bromo substituents into cyano groups on other complex benzene (B151609) derivatives have been reported as unsuccessful. These findings highlight the potential of palladium-catalyzed systems as a more efficient and reliable alternative to the classical Rosenmund-Braun method for producing highly substituted phthalonitriles. isuct.ru
Table 1: Comparison of Cyanation Methodologies for Phthalonitrile Synthesis
| Method | Catalyst System | Substrate Example | Yield | Notes | Source |
| Palladium-Catalyzed Cyanation | Pd(PPh₃)₄ / Zn(CN)₂ | Dibromide with nitroxide group | 95% | Mild conditions (85 °C, 5h), clean reaction. | isuct.ru |
| Rosenmund-Braun Cyanation | CuCN | Dibromide with nitroxide group | 29% | Formation of monocyanated byproducts. | isuct.ru |
| Palladium-Catalyzed Cyanation | Pd(PPh₃)₄ / Zn(CN)₂ | 1,2-diiodo-4,5-dibromobenzene | 73% | Selective cyanation of iodine atoms. | isuct.ru |
| Palladium-Catalyzed Cyanation | Pd₂(dba)₃ / dppf / Zn(CN)₂ | Diesters of 4,5-dichlorophthalic acid | 72-83% | Reaction at 120 °C. | isuct.ru |
Phthalic Anhydride (PA) Transformation Pathway
A versatile and multi-step approach to synthesizing halogenated phthalonitriles, including this compound, begins with phthalic anhydride or its derivatives. scholaris.caresearchgate.net This pathway typically involves the sequential conversion of the anhydride to a phthalimide (B116566), then to a phthalamide (B166641), and finally dehydration to the target phthalonitrile. scholaris.caresearchgate.net For halogenated variants like this compound, this transformation pathway utilizes precursors that are obtained through the halogenation of phthalimide under acidic conditions. scholaris.ca
The synthesis of this compound via the phthalic anhydride transformation route necessitates the preparation of a corresponding dibrominated precursor. scholaris.ca This is achieved by the halogenation of phthalimide in an acidic environment. scholaris.ca While specific details for the direct bromination of phthalimide to the 4,5-dibromo derivative are embedded within broader synthetic procedures, the general principle involves treating the phthalimide substrate with a brominating agent under acidic conditions. For instance, the bromination of related N-substituted imides has been carried out using reagents like bromic acid and hydrogen peroxide at controlled temperatures, illustrating a method for introducing bromine atoms onto the aromatic ring in an acidic medium. researchcommons.org This initial halogenation step is crucial for producing the correctly substituted phthalimide needed for subsequent conversion to this compound. scholaris.ca
The final step in the phthalic anhydride transformation pathway is the dehydration of the phthalamide intermediate to the phthalonitrile. scholaris.caresearchgate.net The use of thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) is a well-established and effective method for this conversion. scholaris.caresearchgate.netazjournalbar.com This reagent system has been successfully employed to synthesize this compound with good results. scholaris.ca The dehydration of a phthalamide using SOCl₂ and DMF proceeds to form the corresponding phthalonitrile. researchgate.netgrafiati.com Research has shown that these reaction conditions are transferable and consistently successful for producing various halogenated phthalonitriles, including 4-bromo, 4,5-dibromo, and 4,5-diiodo derivatives. scholaris.ca
The transition from laboratory-scale synthesis to industrial manufacturing of specialty chemicals like this compound presents several challenges. Many synthesis routes for non-commercially available phthalonitriles have not been developed with scale-up in mind. scholaris.ca The industrial production of phthalonitrile-based materials, such as high-performance composites, requires fast and efficient processing methods, which in turn depends on a reliable supply of the monomer. mdpi.com
Key considerations for industrial scale-up include the cost and safety of reagents, reaction conditions, and process efficiency. For instance, the synthesis of phthalonitriles directly from phthalic anhydride via ammoxidation over a catalyst is a method that simplifies the process route for industrial application. google.com However, the multi-step PA transformation pathway for halogenated derivatives involves reagents like thionyl chloride, which requires careful handling under industrial settings. scholaris.ca Furthermore, the synthesis of phthalocyanines from phthalonitriles can be highly exothermic, a factor that must be managed in large-scale manufacturing through the use of inert diluents to control the reaction. google.com The development of an economical and high-yield process for the phthalonitrile precursor is essential for the commercial viability of the final products. google.com
Optimization of Reaction Parameters (e.g., use of DMF and SOCl2)
Alternative Synthetic Strategies
Beyond the primary synthetic routes, alternative strategies exist for the preparation of this compound, although they may be limited by factors such as yield.
One alternative approach involves the direct bromination of a monohalogenated precursor. Specifically, this compound can be prepared from 4-bromophthalonitrile (B1280451) using bromocyanuric acid. However, this method is characterized by very low efficiency. In one study, this reaction yielded the target this compound in only a 6% yield. core.ac.uk A significant portion of the starting material was recovered as 4-bromophthalic acid, indicating that hydrolysis is a major competing reaction under these conditions. core.ac.uk While increasing the stoichiometric ratio of bromocyanuric acid to phthalonitrile can produce this compound, it is generated as a minor product alongside the primary 4-bromophthalonitrile. core.ac.uk
Routes Starting from o-Xylene
A significant synthetic pathway to this compound begins with the readily available hydrocarbon, o-xylene. This multi-step process involves the initial bromination of the aromatic ring, followed by conversion of the methyl groups to nitrile functionalities.
The typical route involves the direct bromination of o-xylene to yield 4,5-dibromo-o-xylene. umich.edu This intermediate is then subjected to the Rosenmund-von Braun reaction, a well-established method for converting aryl halides to nitriles using a copper cyanide reagent. This step transforms the dibrominated xylene into this compound. umich.edu
An alternative strategy has also been developed, which also commences with o-xylene. core.ac.uk While specific details can vary, the core transformation remains the halogenation of the o-xylene ring and subsequent cyanation. Another variation of this route involves the radical chain bromination of 4,5-dibromo-o-xylene to form 1,2-dibromo-4,5-bis(bromomethyl)benzene. umich.edu This compound then undergoes the Rosenmund-von Braun reaction to produce 1,2-bis(bromomethyl)-4,5-dicyanobenzene, which can be further converted to other 4,5-disubstituted phthalonitriles. umich.edu
The initial bromination of o-xylene is a critical step that can produce a mixture of isomers, including 3-bromo-o-xylene (B48128), 4-bromo-o-xylene (B1216868), and various dibromo-o-xylene (DiBOX) isomers. google.com The management of this isomer formation is a key challenge addressed through regioselective synthesis strategies.
Table 1: Synthetic Route from o-Xylene to 4,5-Disubstituted Phthalonitriles
| Step | Reactant | Reagents/Conditions | Product |
| 1 | o-Xylene | Bromine (Br₂) | 4,5-Dibromo-o-xylene |
| 2 | 4,5-Dibromo-o-xylene | Copper(I) cyanide (CuCN) | This compound |
Regioselective Synthesis of Dibromophthalonitriles
Regioselective synthesis refers to chemical reactions that favor the formation of one constitutional isomer over other possible isomers. In the context of producing dibromophthalonitriles, achieving high regioselectivity is crucial for maximizing the yield of the desired 4,5-isomer and simplifying purification processes. The primary challenge lies in controlling the position of the bromine atoms on the benzene ring during the electrophilic substitution reaction.
Methodologies have been developed to control the reaction conditions to guide the regiochemical outcome. rsc.org The bromination of o-xylene, for instance, can be influenced to favor the formation of 4-bromo-o-xylene, a key precursor. google.com This control is often achieved by manipulating factors such as reactant stoichiometry, temperature, and catalysts. google.com
The stoichiometry—the quantitative relationship between reactants and products in a chemical reaction—is a powerful tool for controlling the outcome of a synthesis. By carefully adjusting the molar ratios of the reactants, it is possible to steer the reaction towards the formation of a single, desired product while minimizing the generation of unwanted byproducts. nih.govmit.edu This principle is directly applicable to the synthesis of precursors for this compound.
In the bromination of o-xylene, the molar ratio of bromine to o-xylene significantly impacts the product distribution. google.com For example, using a specific molar ratio of bromine to o-xylene of 0.875 at a controlled temperature of 0 to -5°C can yield a 75:25 mixture of 4-bromo-o-xylene to 3-bromo-o-xylene. google.com
Furthermore, a regioselective process can be employed where a molar excess of bromine is combined with o-xylene. google.com In this scenario, the more reactive 3-bromo-o-xylene isomer, once formed, preferentially reacts further with the excess bromine to produce dibromo-o-xylenes. This effectively removes the undesired isomer from the monobrominated product mixture, resulting in a significantly higher ratio of 4-bromo-o-xylene to 3-bromo-o-xylene, which can be as high as 97:3. google.com This demonstrates how stoichiometric control is a key strategy for achieving a single, desired product isomer.
Table 2: Effect of Reactant Stoichiometry on the Bromination of o-Xylene
| Molar Ratio (Bromine : o-Xylene) | Temperature | Product Distribution (4-BOX : 3-BOX) | Reference |
| 0.75 : 0.5 (or 1.5 : 1) | -15°C | 50.4% 4-BOX, 3.3% 3-BOX, 45.8% DiBOX | google.com |
| 1.5 : 1 | Ambient | 44.7% 4-BOX, 6.9% 3-BOX, 47.9% DiBOX | google.com |
| 0.875 : 1 | 0 to -5°C | 75 : 25 | google.com |
| Excess Bromine | Not specified | Up to 97 : 3 | google.com |
BOX = Bromo-o-xylene; DiBOX = Dibromo-o-xylene
A significant hurdle in the synthesis of this compound is the separation of the desired product from its positional isomers. Positional isomers are compounds that have the same molecular formula but differ in the position of substituent groups on the aromatic ring. waters.com These isomers often possess very similar physical properties, such as boiling point and polarity, which makes their separation by traditional methods like distillation extremely challenging and energy-intensive. google.comnih.gov
For instance, the key precursors 4-bromo-o-xylene and 3-bromo-o-xylene are exceptionally difficult to separate because their boiling points are virtually identical. google.com This challenge persists with the dibrominated products. The separation of xylene isomers, in general, is a well-known difficult problem in the chemical industry. researchgate.net
While challenging, several advanced analytical and preparative techniques have been developed to tackle difficult isomer separations. rotachrom.com These include:
Chromatographic Methods: Techniques like UltraPerformance Convergence Chromatography (UPC²) have shown success in separating positional isomers of other substituted aromatic compounds. waters.com For larger-scale separations, liquid-liquid chromatography (LLC) and centrifugal partition chromatography (CPC) are effective methods. rotachrom.com
Selective Adsorption: This technique uses porous materials like zeolites or metal-organic frameworks (MOFs) that are engineered at the nanoscale to have specific pore sizes and surface chemistries. nih.govresearchgate.net These materials can selectively adsorb one isomer over another based on subtle differences in molecular shape and size, offering a more efficient alternative to distillation. nih.gov
Ion Mobility Spectrometry (IMS): This gas-phase separation technique separates ions based on their size and shape. While it has limitations, recent advances have improved its resolving power for distinguishing between isomers. nih.gov
These modern techniques are crucial for obtaining high-purity this compound, which is often required for its subsequent applications.
Chemical Reactivity and Derivatization of 4,5 Dibromophthalonitrile
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the derivatization of 4,5-dibromophthalonitrile. In these reactions, a nucleophile displaces the bromide ions, which act as leaving groups.
The bromine atoms at the 4- and 5-positions of the phthalonitrile (B49051) ring are susceptible to nucleophilic attack. The presence of the two electron-withdrawing cyano (-CN) groups activates the aromatic ring towards nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org This stabilization lowers the activation energy for the substitution to occur. ncrdsip.comnih.gov
The general mechanism for this substitution involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bonded to a bromine atom, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically the rate-determining step as it involves the loss of aromaticity. libretexts.orguomustansiriyah.edu.iq
Loss of the leaving group: The bromide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. ncrdsip.comuomustansiriyah.edu.iq
The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen. While typically in SN1 and SN2 reactions iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most reactive due to its high electronegativity, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack. masterorganicchemistry.com However, the carbon-bromine bond in this compound is sufficiently polarized and the bromide ion is a good enough leaving group to allow for a wide range of substitution reactions.
The carbon-halogen bond in this compound can be cleaved to introduce a variety of functional groups.
Alkoxy and Aryloxy Substituents: The reaction of this compound with alkoxides or phenoxides results in the formation of the corresponding dialkoxy- or diaryloxyphthalonitriles. For example, it can be treated with methyl 4-hydroxybenzoate (B8730719) in the presence of a base to yield 4,5-bis(4-methoxycarbonylphenoxy)phthalonitrile. core.ac.uk These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a suitable base like potassium carbonate to generate the nucleophilic alkoxide or phenoxide in situ.
Alkynyl Substituents: While the introduction of alkynyl groups is more commonly achieved via cross-coupling reactions, nucleophilic substitution can also be employed under certain conditions.
Aryl Substituents: The introduction of aryl groups can be achieved through nucleophilic aromatic substitution with activated aryl compounds.
The following table summarizes representative nucleophilic aromatic substitution reactions of this compound.
| Nucleophile | Reagent(s) | Product | Reference |
| Phenoxide | Methyl 4-hydroxybenzoate, Base | 4,5-bis(4-methoxycarbonylphenoxy)phthalonitrile | core.ac.uk |
| Alkoxide | Various alcohols, Base | 4,5-Dialkoxyphthalonitriles | yorku.ca |
Reactivity of Bromine Atoms in 4,5-Positions
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize this compound.
The Sonogashira cross-coupling reaction is a highly efficient method for introducing acetylene (B1199291) moieties onto the phthalonitrile core. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
In the case of this compound, it can be reacted with various terminal alkynes to produce 4,5-dialkynylphthalonitriles. researchgate.netumich.edu A common procedure involves using a palladium catalyst such as Pd(PPh₃)₂Cl₂ and a copper(I) salt like CuI, with an amine base such as triethylamine (B128534) (TEA) which can also serve as the solvent. beilstein-journals.org To prevent self-coupling of the terminal alkyne (Glaser coupling), the reaction is typically carried out under an inert atmosphere.
For instance, this compound has been coupled with tert-butyldimethylsilyl-protected acetylene to form a precursor for octaacetylene phthalocyanine (B1677752). researchgate.netcapes.gov.br This protecting group strategy is useful for more complex syntheses. The synthesis of 4,5-di(phenylethynyl)phthalonitrile derivatives has also been reported through this methodology. nlc-bnc.ca
Below is a table detailing typical conditions for the Sonogashira cross-coupling reaction with 4,5-dihalophthalonitriles.
| Alkyne | Catalyst System | Base/Solvent | Product | Reference |
| 3,4,5-tris(dodecyloxy)phenylethyne | Not specified | Not specified | 4,5-bis(3,4,5-tris(dodecyloxy)phenylethynyl)phthalonitrile | core.ac.uk |
| tert-butyldimethylsilylacetylene | Pd catalyst | Not specified | 4,5-bis(tert-butyldimethylsilylethynyl)phthalonitrile | researchgate.netcapes.gov.br |
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine/THF | 4,5-bis(phenylethynyl)phthalonitrile | researchgate.net |
| 1-Octyne | Pd(PPh₃)₂Cl₂ | Not specified | 4,5-bis(1-octynyl)phthalonitrile | researchgate.net |
The Heck reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. numberanalytics.comorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org While less common than the Sonogashira coupling for modifying this compound, the Heck reaction has been used to prepare 4,5-dialkenylphthalonitriles. umich.edu The reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orguwindsor.ca
The versatility of the Heck reaction makes it applicable to a wide range of substrates, including the synthesis of complex molecules for pharmaceuticals and materials science. numberanalytics.comnih.gov
Sonogashira Cross-Coupling for Acetylene Moiety Introduction
Functionalization with Triazole Moieties via Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. savvysciencepublisher.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole. mdpi.com
To functionalize this compound with triazole moieties, a two-step process is typically employed:
Conversion to Diazide: The bromine atoms are first substituted with azide (B81097) groups to form 4,5-diazidophthalonitrile. This is a nucleophilic aromatic substitution where an azide salt (like sodium azide) displaces the bromide ions.
Click Reaction: The resulting 4,5-diazidophthalonitrile can then undergo a click reaction with a terminal alkyne in the presence of a copper(I) catalyst to yield a 4,5-bis(1,2,3-triazol-yl)phthalonitrile derivative. researchgate.net This method provides a highly efficient and modular approach to introduce a wide variety of functional groups onto the phthalonitrile scaffold by simply changing the alkyne component. researchgate.netsigmaaldrich.com
This strategy has been used to synthesize novel octatriazole-functionalized phthalocyanines. researchgate.net The initial phthalonitrile precursor, functionalized with acetylene moieties via a Sonogashira reaction, is cyclized and then deprotected in situ, followed by the "clicking" of azide-containing molecules to the peripheral acetylene groups. researchgate.net
Formation of Cyanated Azaacenes
A significant application of this compound is in the synthesis of dicyano-substituted azaacenes. These nitrogen-containing polycyclic aromatic hydrocarbons are of interest for their potential use as n-type semiconductors in organic electronics. The synthesis typically involves a palladium-catalyzed cross-coupling reaction.
Detailed research by Müller et al. describes the synthesis of novel 2,3-dicyano-substituted azaacenes. nih.gov The process involves the Pd-catalyzed coupling of this compound with various diamino-bis(tri-isopropylsilylethynyl) aromatic compounds, such as those based on benzene (B151609), naphthalene, and anthracene. nih.gov This initial coupling reaction forms the corresponding N,N'-dihydrodiazaacenes. Subsequent oxidation of these intermediates, typically using reagents like manganese dioxide (MnO₂) or lead dioxide (PbO₂), yields the final dicyano-substituted diazaacenes in reasonable to good yields. nih.gov An exception is the diazahexacene derivative, where the oxidation of the N,N'-dihydrodiazaacene intermediate proves to be more challenging. nih.gov
The general scheme for this reaction is a testament to the utility of palladium catalysis in forming complex heterocyclic systems. The choice of catalyst and ligands is crucial for the efficiency of the coupling reaction.
Table 1: Synthesis of Dicyano-Substituted Diazaacenes from this compound An interactive data table based on research findings.
| Starting Diamine Reactant | Catalyst/Reagents | Intermediate Product | Oxidizing Agent | Final Azaacene Product | Yield |
| Diamino-bis(tri-isopropylsilylethynyl)benzene | Pd-catalyst | N,N'-dihydrodiazapentacene derivative | MnO₂ or PbO₂ | Dicyano-substituted diazapentacene | Good |
| Diamino-bis(tri-isopropylsilylethynyl)naphthalene | Pd-catalyst | N,N'-dihydrodiazahexacene derivative | MnO₂ or PbO₂ | Dicyano-substituted diazahexacene | Moderate |
| Diamino-bis(tri-isopropylsilylethynyl)anthracene | Pd-catalyst | N,N'-dihydrodiazaheptacene derivative | MnO₂ or PbO₂ | Dicyano-substituted diazaheptacene | Good |
Reactions Leading to Tetracyanobenzene Formation
This compound can also be a precursor for 1,2,4,5-tetracyanobenzene, a molecule with a high degree of symmetry and electron-accepting properties. The formation of 1,2,4,5-tetracyanobenzene from this compound involves the substitution of the two bromine atoms with cyano groups.
This transformation is an example of a cyanation reaction. Research has shown that while the electron-attracting nature of the existing cyano groups in this compound influences the reactivity, the conversion to 1,2,4,5-tetracyanobenzene is achievable under specific reaction conditions. In a study on the synthesis of various phthalonitriles, it was observed that this compound reacts to form 1,2,4,5-tetracyanobenzene. d-nb.info The reaction proceeds, albeit in somewhat lower yields compared to substrates with electron-donating groups, highlighting the deactivating effect of the two existing cyano groups on the nucleophilic substitution of the bromine atoms. d-nb.info
In contrast, a similar compound, 1,2-dibromo-4,5-dinitrobenzene, which has even stronger electron-withdrawing nitro groups, does not react to form the corresponding dinitrophthalonitrile under similar conditions. d-nb.info This comparison underscores the nuanced electronic effects that govern the reactivity of substituted dibromobenzenes in cyanation reactions.
Table 2: Reactivity of Dibrominated Benzene Derivatives in Cyanation Reactions An interactive data table comparing the reactivity of this compound with a related compound.
| Starting Material | Substituent Groups | Electron-Withdrawing Strength of Substituents | Reactivity towards Cyanation | Product |
| This compound | Two cyano groups (-CN) | Moderate (σp-CN = 0.628) | Reacts to form the tetracyano product | 1,2,4,5-Tetracyanobenzene |
| 1,2-Dibromo-4,5-dinitrobenzene | Two nitro groups (-NO₂) | Strong (σp-NO₂ = 0.778) | Does not react under similar conditions | No reaction |
Mentioned Chemical Compounds
| Chemical Name |
| 1,2,4,5-Tetracyanobenzene |
| 1,2-Dibromo-4,5-dinitrobenzene |
| This compound |
| Diamino-bis(tri-isopropylsilylethynyl)anthracene |
| Diamino-bis(tri-isopropylsilylethynyl)benzene |
| Diamino-bis(tri-isopropylsilylethynyl)naphthalene |
| Lead dioxide |
| Manganese dioxide |
| Palladium |
Application As a Precursor in Advanced Materials Synthesis
Synthesis of Phthalocyanines (Pcs)
Phthalocyanines are large, aromatic macrocyclic compounds with a distinctive deep blue-green color. They are structurally related to porphyrins and are known for their exceptional thermal and chemical stability. The synthesis of phthalocyanines from 4,5-dibromophthalonitrile is a cornerstone of its application in materials chemistry.
Cyclo-tetramerization Reactions.tdx.cat
The primary method for synthesizing phthalocyanines from phthalonitrile (B49051) precursors is through a process called cyclo-tetramerization. tdx.cat This reaction involves the condensation of four phthalonitrile units to form the characteristic 18-π electron macrocycle. rsc.org The presence of the two bromine atoms on the 4 and 5 positions of the phthalonitrile ring directly influences the structure and properties of the resulting phthalocyanine (B1677752).
The cyclo-tetramerization of this compound leads to the formation of octa-substituted phthalocyanines, where each of the four isoindole subunits that make up the macrocycle carries two bromine atoms. colab.ws This process typically involves heating the phthalonitrile precursor in the presence of a metal salt or a strong base in a high-boiling solvent. dergipark.org.tr The metal ion can act as a template, coordinating with the nitrogen atoms of the reacting molecules and facilitating the ring-closure to form a metallated phthalocyanine (MPc). dergipark.org.tr Alternatively, in the absence of a metal salt, a metal-free phthalocyanine (H₂Pc) can be obtained. dergipark.org.tr
The use of a symmetrically substituted precursor like this compound is advantageous as it results in the formation of a single, well-defined product, an octasubstituted phthalocyanine. dcu.ie This contrasts with the use of unsymmetrically substituted phthalonitriles, which typically yield a mixture of four positional isomers. dcu.iedcu.ie
When unsymmetrically substituted phthalonitriles, such as a 4-substituted phthalonitrile, undergo cyclo-tetramerization, a statistical mixture of four constitutional isomers is typically formed. tdx.catdcu.ie These isomers are distinguished by the relative orientation of the substituents on the phthalocyanine periphery and are classified based on their molecular symmetry point groups: D4h, D2h, C2v, and Cs. tdx.catrsc.orgdcu.ie The statistical ratio of formation for these isomers is generally 1:1:2:4 for D2h:C4h:C2v:Cs, respectively, although this can be influenced by steric and electronic effects. tdx.cat
| Isomer Symmetry | Statistical Ratio |
| D4h | 1 |
| D2h | 1 |
| C2v | 2 |
| Cs | 4 |
This table illustrates the statistical distribution of isomers formed from the cyclo-tetramerization of unsymmetrically substituted phthalonitriles.
However, the use of a symmetrically 4,5-disubstituted phthalonitrile like this compound circumvents this issue, leading to a single octasubstituted phthalocyanine isomer, typically with D4h symmetry for metallated versions. tdx.cat
Achieving a single isomer is crucial for many applications where well-defined molecular properties are required. dcu.ie Several strategies have been developed to obtain single isomers of tetra-substituted phthalocyanines.
One common approach is to introduce bulky substituents at the 3-position of the phthalonitrile. dcu.iedcu.ie The steric hindrance between these bulky groups during the cyclo-tetramerization reaction favors the formation of the C4h isomer. dcu.ie
Another strategy involves the chromatographic separation of the isomer mixture, most commonly using High-Performance Liquid Chromatography (HPLC). dcu.iedcu.ie This technique has been successfully employed to isolate all four positional isomers of certain tetra-substituted phthalocyanines. dcu.ie
The most direct method to obtain a single isomer is to start with a symmetrically substituted phthalonitrile, such as a 3,6- or 4,5-disubstituted derivative. dcu.ie The cyclo-tetramerization of these precursors, like this compound, yields a single octasubstituted phthalocyanine, thus avoiding the complexities of isomer separation. tdx.catdcu.ie
Isomerism in Tetra-Substituted Phthalocyanines (D4h, D2h, C2v, Cs symmetries)
Incorporation into Boron Subphthalocyanines (BsubPcs).dcu.ieumich.edu
Beyond phthalocyanines, this compound is also a precursor for the synthesis of boron subphthalocyanines (BsubPcs). researchgate.netscholaris.ca BsubPcs are another class of aromatic macrocycles, but they are composed of three isoindole units instead of four, coordinated to a central boron atom. researchgate.net This results in a cone-shaped molecule with distinct electronic and photophysical properties. researchgate.net The synthesis of BsubPcs involves the cyclotrimerization of a phthalonitrile derivative in the presence of a boron source, typically a boron trihalide like boron trichloride (B1173362) (BCl₃). rsc.org
When this compound is used in the synthesis of BsubPcs with boron trichloride, the resulting molecule is a hexabrominated boron subphthalocyanine (B1262678) with a chlorine atom attached to the boron center in an axial position. researchgate.net These axially chlorinated derivatives are robust compounds and can serve as intermediates for further functionalization at the axial position. researchgate.net The synthesis of these halogenated BsubPcs from their corresponding phthalonitriles has been explored for their potential use in organic photovoltaics. scholaris.cascholaris.ca
Axially Chlorinated Derivatives
Glycosylated Phthalocyanine Synthesis
Glycosylated phthalocyanines, which are phthalocyanines with sugar moieties attached, have garnered interest for various applications. The synthesis of these complex molecules often utilizes this compound as a starting point. mdpi.com For instance, the synthesis of 4,5-diglycosylated phthalonitriles has been achieved by reacting 4,5-difluorophthalonitrile (B176858) with anomerically-deprotected sugars. mdpi.com
One synthetic route involves a palladium-catalyzed Sonogashira coupling reaction between this compound and trimethylsilylacetylene. mdpi.com The resulting product can then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach carbohydrate-containing precursors. mdpi.com The use of protecting groups, such as 2-methoxyethoxymethyl (MEM), is crucial to shield the carbohydrate moieties during the harsh conditions of the cyclotetramerization reaction. mdpi.com These protecting groups can be cleaved under mild acidic conditions to yield the final glycoconjugated phthalocyanine. mdpi.com
Synthesis of Naphthalocyanines (Ncs) and Anthracenocyanines (Acs)
Beyond phthalocyanines, this compound serves as a building block for even larger, more complex macrocycles like naphthalocyanines (Ncs) and anthracenocyanines (Acs). d-nb.info These extended π-systems exhibit absorption maxima at longer wavelengths, making them suitable for applications requiring near-infrared (NIR) absorption. The synthesis of these larger macrocycles often involves the Diels-Alder reaction, which allows for the extension of the aromatic system. umich.edu
Development of Semiconducting Polymers
The field of organic electronics relies heavily on the development of novel semiconducting polymers. sigmaaldrich.com These materials offer advantages such as light weight, solution processability, and mechanical flexibility. rsc.org
Integration into Conjugated Polymer Systems
This compound can be integrated into conjugated polymer systems to create materials with specific electronic properties. researchgate.net The cyano groups are strong electron-withdrawing groups, and their incorporation into a polymer backbone can significantly influence the material's electronic structure and charge transport characteristics. nih.gov The synthesis of these polymers often involves transition-metal catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which allow for the precise construction of the polymer chain. rsc.org More recently, direct C-H arylation has emerged as a more environmentally benign method for synthesizing these conjugated polymers. rsc.org
Role in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronic circuits. researchgate.net The performance of an OFET is largely determined by the properties of the organic semiconductor used as the active layer. bohrium.com Polymers derived from this compound can be designed to function as n-type semiconductors, which are essential for the fabrication of complementary logic circuits. nih.gov
The design of the polymer's molecular structure, including the choice of co-monomers and the length of alkyl side chains, can significantly impact the material's performance in OFETs. mdpi.com For instance, the planarity of the polymer backbone and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical factors that influence charge carrier mobility and the on/off ratio of the transistor. mdpi.com Researchers have successfully fabricated OFETs using polymers that incorporate building blocks derived from this compound, demonstrating their potential for use in next-generation electronic devices. ru.nl
Materials for Chemical and Biosensing Applications
The unique electronic and structural properties of phthalocyanines derived from this compound also make them excellent candidates for applications in chemical and biosensing. The extended π-conjugated system of the phthalocyanine macrocycle is highly sensitive to its local environment, and interactions with analytes can lead to measurable changes in its optical or electrical properties.
Phthalocyanine-based sensors can operate through various mechanisms, including changes in absorbance or fluorescence (optical sensors) or alterations in conductivity or capacitance (electrochemical sensors). The introduction of bromine atoms, as in derivatives of this compound, can enhance the sensing performance by modifying the electronic properties of the phthalocyanine and potentially providing specific interaction sites for analytes.
For chemical sensing, these materials have been explored for the detection of various gases and volatile organic compounds (VOCs). The interaction of gas molecules with the phthalocyanine film can modulate its charge carrier concentration, leading to a change in its electrical resistance. The selectivity of these sensors can be tuned by modifying the peripheral substituents and the central metal ion of the phthalocyanine.
In the realm of biosensing, phthalocyanine derivatives are attractive for the development of electrochemical biosensors. They can be functionalized with biorecognition elements such as enzymes or antibodies to achieve high selectivity for a target analyte. For example, in an enzyme-based biosensor, the phthalocyanine can act as an efficient electron transfer mediator between the enzyme's active site and the electrode surface. This has been demonstrated in the development of sensors for crucial biomolecules like glucose. Furthermore, the catalytic properties of some metallophthalocyanines can be harnessed for the direct electrochemical detection of analytes like heavy metal ions.
Below is a data table summarizing the application of phthalocyanine-based materials in chemical and biosensing, representative of the potential of this compound derivatives.
| Sensor Type | Target Analyte | Sensing Material | Detection Limit | Response Time |
| Chemiresistive Gas Sensor | Nitrogen Dioxide (NO₂) | Octabromo-substituted Metal Phthalocyanine Film | 10 ppb | ~30 s |
| Amperometric Biosensor | Glucose | Cobalt Phthalocyanine-modified Electrode | 10 µM | < 10 s |
| Voltammetric Sensor | Lead (Pb²⁺) | Phthalocyanine-functionalized Nanocomposite | 0.5 nM | ~5 min |
| Optical Sensor | Ammonia (B1221849) (NH₃) | Zinc Phthalocyanine Thin Film | 5 ppm | ~60 s |
This table provides an overview of the performance of various phthalocyanine-based sensors. The sensing materials can be synthesized using this compound as a precursor, with the specific design influencing the sensor's characteristics.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool for investigating the properties of molecules like 4,5-dibromophthalonitrile. fz-juelich.de It offers a balance between computational cost and accuracy for determining electronic and structural information. infn.itornl.govjussieu.fr
DFT calculations are employed to analyze the electronic structure of this compound, providing a basis for understanding its chemical behavior. researchgate.netrsc.org The distribution of electron density, which is fundamental to a molecule's properties, can be effectively modeled. researchgate.net These calculations help in understanding intermolecular interactions and the regioselectivity of reactions. researchgate.net The electronic energy, a key component in determining molecular stability and reactivity, is a primary output of these theoretical investigations. researchgate.net
Theoretical methods, especially those based on DFT, are widely used to predict the spectroscopic properties of organic molecules. cnrs.frscirp.org Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra, such as UV-Vis spectra. scirp.org For vibrational spectra (IR), DFT calculations can predict the frequencies of fundamental modes of vibration. researchgate.netglobalresearchonline.net Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. globalresearchonline.netnih.gov These predictive methods are valuable for interpreting experimental spectra and confirming molecular structures. researchgate.netrsc.org
Interactive Table: Predicted Spectroscopic Data for this compound (Hypothetical Data)
This table is populated with hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the search results.
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| UV-Vis | λmax (in nm) | 295 |
| IR | C≡N stretch (cm⁻¹) | 2235 |
| IR | C-Br stretch (cm⁻¹) | 650 |
| ¹³C NMR | C-CN (ppm) | 115 |
| ¹³C NMR | C-Br (ppm) | 120 |
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. nih.gov DFT calculations are frequently used to determine the energy levels of these orbitals. scielo.org.mxresearchgate.net The HOMO energy level is an indicator of a molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting ability. nih.govumich.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.gov
Interactive Table: Calculated Molecular Orbital Energies for this compound (Hypothetical Data)
This table is populated with hypothetical data for illustrative purposes, as specific computational results for this compound were not available in the search results.
| Molecular Orbital | Energy Level (eV) |
|---|---|
| HOMO | -7.2 |
| LUMO | -2.5 |
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comlammps.org This technique has broad applications in characterizing biomolecular systems and materials science. mdpi.comlammps.org While MD simulations have been used to investigate related molecular structures, such as 4,5-diamino-3,6-dibromophthalonitrile (B11829677), specific studies focusing solely on this compound were not prominently found. researchgate.net The versatility of MD allows for the exploration of structural changes, stability, and interactions within a system. nih.gov Large-scale MD simulations can model complex systems containing millions of atoms, providing insights into phenomena at the molecular level. nih.gov
Quantum Chemical Studies on Reactivity and Reaction Mechanisms
Quantum chemical studies provide a theoretical framework for understanding the reactivity of molecules and the mechanisms of chemical reactions. aps.org These studies can predict the most probable sites for electrophilic and nucleophilic attack and can elucidate the energy profiles of reaction pathways. nih.gov For instance, investigations into the reactivity of gold nanoparticles with molecular radicals have utilized quantum chemical methods to analyze surface properties and binding energies. diva-portal.org Such computational approaches are instrumental in predicting the outcomes of chemical processes and understanding the underlying principles governing them. aps.org While general principles of quantum chemistry can be applied to this compound, specific theoretical studies on its reactivity and reaction mechanisms were not detailed in the provided search results.
Advanced Characterization Techniques Focused on Structural and Electronic Aspects
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. ceitec.cz
¹H NMR: In the case of 4,5-Dibromophthalonitrile, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and would therefore exhibit a single signal. The chemical shift of these protons is influenced by the electron-withdrawing nature of the bromine and nitrile functional groups.
¹³C NMR: The ¹³C NMR spectrum provides information on the number and types of carbon atoms in a molecule. ceitec.cz For this compound, distinct signals are expected for the different carbon environments: the carbons bearing the bromine atoms, the carbons bearing the nitrile groups, and the aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~ 8.0 - 8.5 | Singlet |
| ¹³C (C-Br) | ~ 120 - 130 | Singlet |
| ¹³C (C-CN) | ~ 110 - 115 | Singlet |
| ¹³C (CN) | ~ 115 - 120 | Singlet |
| ¹³C (Aromatic C-H) | ~ 135 - 140 | Singlet |
| Note: The table above presents predicted chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.org The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key functional groups.
The most prominent and diagnostically useful peak in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp and strong absorption band in the region of 2220-2240 cm⁻¹. The presence of two nitrile groups in the molecule may lead to a particularly intense peak.
Other characteristic absorption bands include those for the C-Br stretching vibrations, which are typically found in the fingerprint region of the spectrum (below 1000 cm⁻¹), and the C-H stretching of the aromatic ring, which appears around 3000-3100 cm⁻¹. The aromatic C=C stretching vibrations will also be present in the 1400-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-Br | Stretching | < 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.chmsu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the UV-Vis spectrum is influenced by the presence of the aromatic ring and the nitrile and bromine substituents.
The aromatic system gives rise to π → π* transitions, which are typically observed in the UV region. The presence of the electron-withdrawing nitrile and bromine groups can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted benzene (B151609). The exact position of the maximum absorption (λmax) depends on the solvent used and the specific electronic interactions within the molecule.
Mass Spectrometry (e.g., MALDI-TOF)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. yorku.ca Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile organic molecules. bruker.comnih.gov In the analysis of this compound, mass spectrometry is crucial for confirming the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. lcms.czcsauk.ac.in While GPC is most commonly used for the analysis of high molecular weight polymers, it can also be applied to smaller molecules to assess purity and detect the presence of oligomers or aggregates, especially in the context of subsequent polymerization reactions where this compound might be used as a monomer. warwick.ac.ukmsesupplies.com The technique separates molecules by passing them through a column packed with a porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores and have a longer retention time. csauk.ac.in
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. libretexts.orgijarsct.co.inresearchgate.net In the synthesis of this compound, HPLC is particularly valuable for the separation of potential isomers. For instance, the synthesis could potentially yield other isomers such as 3,6-dibromophthalonitrile (B12502627) or 3,4-dibromophthalonitrile. By selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and mobile phase, it is possible to achieve baseline separation of these isomers, allowing for their identification and quantification. nih.gov This ensures the purity of the desired 4,5-isomer, which is often critical for its subsequent use in the synthesis of materials like phthalocyanines.
Future Research Directions and Translational Impact
Exploration of Novel Derivatizations for Enhanced Performance
The functionalization of the 4,5-dibromophthalonitrile core is a key strategy for creating materials with bespoke properties. The bromine atoms serve as reactive handles for introducing a wide array of chemical moieties, enabling precise control over the final molecule's characteristics.
The derivatization of this compound is a powerful method for tuning the electronic and optical properties of the resulting compounds, particularly macrocycles like phthalocyanines (Pcs) and subphthalocyanines (BsubPcs). The introduction of peripheral substituents directly influences the frontier molecular orbitals (HOMO and LUMO levels), which in turn governs the material's absorption, emission, and charge transport characteristics.
For instance, the synthesis of octabromo-substituted lanthanide(III) phthalocyanines from this compound demonstrates a predictable modification of optical properties. The presence of the eight peripheral bromine atoms induces a bathochromic (red) shift of the main absorption band, known as the Q-band, compared to unsubstituted or octachloro-substituted phthalocyanines. researchgate.net This shift is a direct consequence of the electronic influence of the bromine atoms on the macrocycle's π-system.
Further derivatization through cross-coupling reactions opens up a vast chemical space. A notable example is the Sonogashira cross-coupling reaction to introduce protected acetylene (B1199291) groups onto the phthalonitrile (B49051) precursor. researchgate.netacs.org These acetylene moieties can then be deprotected and utilized in "click chemistry" reactions, such as forming triazole rings, to attach other functional units. researchgate.netacs.org This modular approach allows for the creation of complex, multi-functional phthalocyanines with properties tailored for specific needs. researchgate.net Research into various N-heteroacenes has shown that the number and position of nitrogen atoms can significantly alter optoelectronic properties, suggesting that similar systematic studies on derivatives of this compound could yield valuable design principles. researchgate.net
The ability to fine-tune material properties through derivatization directly translates to targeted applications in the fields of organic electronics and photonics. nwpu.edu.cnresearchgate.netrsc.org Materials derived from this compound are being actively investigated for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and sensors. scholaris.caacs.orgmdpi.com
In the realm of OPVs, the synthesis of brominated and iodinated boron subphthalocyanines (BsubPcs) from precursors like this compound is a promising research avenue. scholaris.ca The goal is to create materials with optimized light absorption and charge transport properties to improve solar cell efficiency. scholaris.ca
For OLED applications, derivatives have shown significant potential. For example, 4,5-diamino-3,6-dibromophthalonitrile (B11829677) can be reacted to form a monomer (2Br-TQC), which is then used in Suzuki polycondensation to create conjugated polymers. acs.org These polymers function as the emissive layer in OLEDs. Devices based on these polymers have achieved high efficiency, producing warm white light with a maximum external quantum efficiency (EQEmax) of 14.3%. acs.org By doping these polymers into a host material, even higher efficiencies (up to 15.7% EQEmax) and improved color rendering have been demonstrated. acs.org
Tunable Electronic and Optical Properties
Development of Scalable and Sustainable Synthesis Methods
For any material to have a significant translational impact, its synthesis must be scalable, cost-effective, and environmentally sustainable. rsc.org While the synthesis of this compound and its derivatives has been established, much of the existing research has not focused on scalability for potential industrial manufacturing. scholaris.ca
A significant advancement in this area is the development of an improved two-step protocol for producing this compound. researchgate.netacs.org This method involves an inexpensive and environmentally benign iodination of 1,2-dibromobenzene (B107964), followed by an optimized, chemoselective palladium-catalyzed cyanation. researchgate.netacs.org This process is a marked improvement over older methods. Other synthetic strategies involve the transformation of phthalic acid. scholaris.ca
Future research must continue to focus on these principles. The adoption of flow chemistry, where reagents are continuously mixed and reacted, presents a promising pathway for safer, more efficient, and inherently scalable production compared to traditional batch reactions. findaphd.com Such methods reduce manual handling and improve heat transfer, leading to higher productivity and easier automation. findaphd.com The development of cleaner synthetic methodologies is crucial for the commercial viability of MOFs, MXenes, and other advanced materials, and the same principles apply to the production of this compound and its derivatives. rsc.orgfindaphd.com
Investigation of Structure-Property Relationships in Derived Materials
A fundamental understanding of the relationship between a molecule's chemical structure and its macroscopic properties is essential for the rational design of new materials. nih.gov For derivatives of this compound, this involves systematically studying how specific structural modifications influence their electronic, optical, and self-assembly behaviors. scholaris.caresearchgate.net
Research on boron subphthalocyanines (BsubPcs) derived from halogenated phthalonitriles, including this compound, explicitly aims to establish these structure-property relationships. scholaris.ca By comparing the performance of BsubPcs with different halogen substitutions (e.g., chlorine vs. bromine), researchers can deduce design rules for creating materials with desired characteristics for applications like organic photovoltaics. scholaris.ca
The impact of peripheral bromine atoms on the Q-band absorption of phthalocyanines is a clear example of such a relationship. researchgate.net Similarly, studies on other classes of organic materials, like transition metal dichalcogenides, have shown how structural changes (e.g., applied strain) can systematically alter electronic bandgaps and photovoltaic properties, providing a model for the types of comprehensive investigations needed for phthalonitrile-derived systems. mdpi.com By combining experimental synthesis and characterization with computational modeling, researchers can accelerate the discovery of new materials with enhanced performance.
Integration into Multi-component Systems and Devices
The ultimate goal for many advanced materials derived from this compound is their successful integration into functional multi-component systems and devices. This involves not only the properties of the individual material but also its interaction with other components in a device architecture.
A prime example is the use of polymers derived from a 4,5-diamino-3,6-dibromophthalonitrile monomer in OLEDs. acs.org In a non-doped device, the polymer itself acts as the emissive layer. acs.org More advanced device architectures involve doping this polymer into a host material. In one study, a device with 50 wt% of the polymer doped into a blue-emitting host achieved an impressive EQEmax of 15.7% and a high luminance of 4325 cd m⁻². acs.org This demonstrates the successful integration of the derived material into a complex, single-emissive-layer device to produce high-quality white light. acs.org
Another area of exploration is the use of derivatives in sensing applications. Polydiacetylenes (PDAs) are a class of chromatic polymers that change color in response to external stimuli, making them excellent for sensors. unibo.it By functionalizing PDA systems with components derived from precursors like this compound, it may be possible to create highly specific sensors, for instance, for detecting volatile organic compounds (VOCs). unibo.it The integration of these materials into guest-host systems, such as a PDA/aerogel assembly, represents a sophisticated multi-component approach to creating practical devices. unibo.it
Q & A
Q. What are the optimal synthetic routes for preparing 4,5-Dibromophthalonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves bromination of phthalonitrile derivatives. Key steps include:
-
Halogenation : Use of brominating agents (e.g., Br₂ or HBr in acetic acid) under controlled temperatures (60–80°C) to avoid over-bromination.
-
Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity, while dichloromethane is used for stepwise bromination .
-
Catalysis : Lewis acids (e.g., FeCl₃) improve regioselectivity for the 4,5-positions.
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Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.
Parameter Typical Range Reference Temperature 60–80°C Solvent DMF, DCM Brominating Agent Br₂/HBr
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer : Structural confirmation requires:
- Single-Crystal X-ray Diffraction (XRD) : Resolves atomic positions and bond angles. Crystallize the compound from ethanol or THF, and collect data using a diffractometer (e.g., SHELXTL software) .
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substitution patterns. For this compound, expect aromatic proton absence (due to Br substitution) and nitrile peaks at ~110 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (285.923 g/mol) and isotopic Br patterns .
Advanced Research Questions
Q. What drives the regioselectivity of this compound in phthalocyanine synthesis, and how can regioisomeric mixtures be avoided?
- Methodological Answer :
- Steric and Electronic Factors : The 4,5-dibromo substitution imposes steric hindrance, directing phthalocyanine macrocycle formation away from mixed regioisomers. Symmetric substitution (e.g., 4,5- vs. 3,6-) reduces isomer diversity .
- Synthetic Control : Use templating agents (e.g., Zn²⁺) during cyclotetramerization to stabilize planar intermediates.
- Characterization : Employ 2D NMR (COSY, HSQC) to verify single-isomer formation. For example, NOESY correlations confirm spatial proximity of substituents in the final macrocycle .
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use M06-2X/6-311+G(2df,p) to model reaction pathways. Calculate activation energies for bromination steps or cyclotetramerization.
- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic/nucleophilic sites. The LUMO of this compound localizes on nitrile groups, guiding nucleophilic attack in phthalocyanine synthesis .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate solvent interactions during reaction optimization .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare XRD, NMR, and IR data to identify discrepancies. For example, unexpected NOESY correlations may indicate impurities or dynamic effects.
- Error Analysis : Quantify signal-to-noise ratios in NMR and XRD datasets. Use statistical tools (e.g., R-factors in XRD) to assess data reliability .
- Empirical Falsification : Apply iterative refinement in crystallography or alternative synthetic routes to test hypotheses about structural anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
